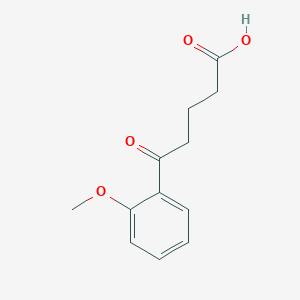

5-(2-甲氧基苯基)-5-氧代戊二酸

描述

Synthesis Analysis

The synthesis of compounds related to 5-(2-Methoxyphenyl)-5-oxovaleric acid involves various chemical reactions, including rearrangements and cyclization processes. For example, 1-methoxy- and 1-hydroxy-2-oxindoles can rearrange in acidic solutions to 5-substituted 2-aminophenylacetic acid derivatives, which are then cyclized to the corresponding 2-oxindoles upon heating. This method provides a route to synthesize 5-methoxyindole derivatives, illustrating the complexity and versatility of synthetic strategies for such compounds (Sakamoto, Hosoda, & Kikugawa, 1988).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant complexity. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibits a crystalline structure stabilized by intermolecular hydrogen bonds, showcasing the detailed molecular interactions that can exist in compounds with methoxyphenyl groups (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions of compounds bearing the methoxyphenyl moiety can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate can produce 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, illustrating the chemical versatility of methoxyphenyl-containing compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and vibrational spectra, have been extensively studied. The crystal and molecular structure of 5-methoxyindole-2-carboxylic acid, for example, is determined by single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations, providing insight into the intermolecular interactions and the stability of the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Properties Analysis

The chemical properties of 5-(2-Methoxyphenyl)-5-oxovaleric acid and similar compounds are characterized by their reactivity in various chemical reactions. For instance, the study of the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester highlights the potential for nucleophilic substitution and cyclization reactions, indicative of the reactive nature of these compounds (Pimenova et al., 2003).

科学研究应用

抗炎应用: β-氧化抵抗性的基于吲哚的5-氧代-ETE受体拮抗剂,包括5-(2-甲氧基苯基)-5-氧代戊二酸衍生物,已显示出作为抗炎剂的潜力。这些化合物,特别是带有环丙基和环丁基取代基的化合物,与3S-甲基化合物相比,表现出更好的耐受性,尽管稍微减弱了效力 (Qiuji Ye等,2017)。

分析化学: 开发了一种针对5-氯戊酰氯低水平杂质的特异而敏感的GC-FID方法,这种方法适用于分析与5-(2-甲氧基苯基)-5-氧代戊二酸相关的化合物。该方法为分析酸氯或酸卤化物提供了可靠而稳健的手段 (L. Tang et al., 2010)。

盐类合成: 一项研究表明,将苯基取代基中的甲氧基转化为5-氧代-5,6,7,8-四氢硫代色基盐,收率显著。这表明了这些化合物的一种新颖合成途径 (V. G. Kharchenko et al., 1982)。

抗菌和抗结核活性: 源自氟喹诺酮和偶氮基罗丹宁的氧代钒络合物,包括5-(2-甲氧基苯基)-5-氧代戊二酸衍生物,已显示出强效的抗菌和抗结核活性。一些特定的络合物对结核分枝杆菌表现出显著的效力 (Sanjay B. Gajera et al., 2015)。

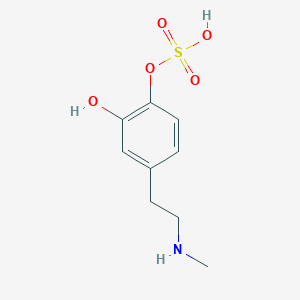

DNA的电化学检测: 甲氧基酚(MOP),一种5-(2-甲氧基苯基)-5-氧代戊二酸衍生物,已被用作可氧化的DNA标记物,用于电化学检测。这种应用为修饰DNA的独立检测方法 (A. Šimonová等,2014)。

腐蚀抑制: 新型的1,3,4-噻二唑衍生物5-AMT,一种5-(2-甲氧基苯基)-5-氧代戊二酸衍生物,已被发现能够有效保护在酸性环境中的低碳钢,表明其作为腐蚀抑制剂的潜力 (A. Attou et al., 2020)。

细菌降解: 研究表明,细菌可以将邻苯二酚代谢为4-羟基-2-氧代戊二酸,这是与5-(2-甲氧基苯基)-5-氧代戊二酸相关的化合物,暗示了在生物降解或生物修复中的潜在应用 (S. Dagley & D. Gibson, 1965)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or other organic compounds in its mechanism of action.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s possible that 5-(2-Methoxyphenyl)-5-oxovaleric acid might undergo similar reactions.

Biochemical Pathways

The suzuki–miyaura coupling, which this compound might be involved in, is a key reaction in the synthesis of various organic compounds . This suggests that the compound could potentially influence a wide range of biochemical pathways, depending on the specific context of its use.

Result of Action

Given its potential involvement in suzuki–miyaura coupling , it’s likely that the compound plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic molecules.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling, which this compound might participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit a degree of stability and efficacy under a variety of environmental conditions.

属性

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICOZHKAHFZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645315 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105253-92-7 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

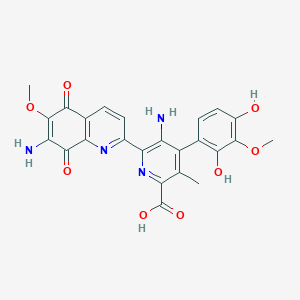

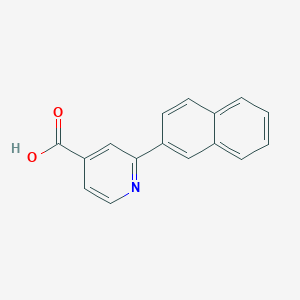

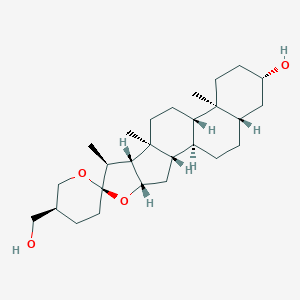

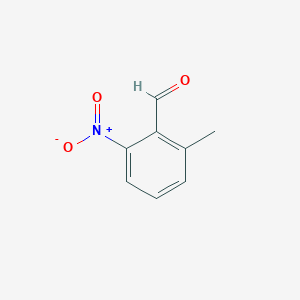

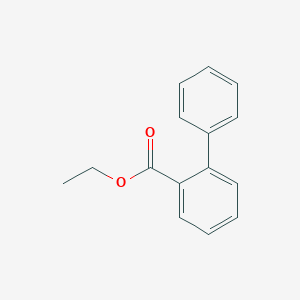

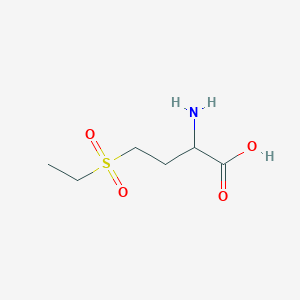

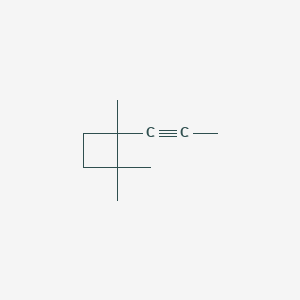

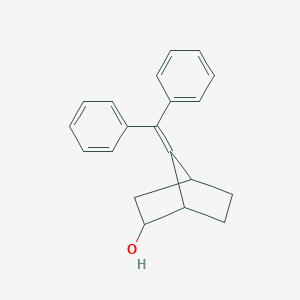

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)